N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
- This compound is a synthetic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
- The core structure consists of a thieno[2,3-d]pyrimidine ring, which contains sulfur and nitrogen atoms.
- The chloro-substituted phenyl group and the acetamide moiety enhance its chemical diversity.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of 2-amino-5-chlorobenzaldehyde with 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol.
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., ethanol or dichloromethane) and acid catalysts.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but examples include sulfonated derivatives and reduced forms.
Scientific Research Applications
Biology: It may serve as a probe for thiol-containing biomolecules due to its sulfur atom.
Medicine: Investigations focus on its potential as a drug candidate, especially if it interacts with specific biological targets.
Industry: Its applications in materials science or catalysis are areas of interest.
Mechanism of Action
Targets: The compound likely interacts with proteins containing thiol groups (e.g., enzymes, receptors).
Pathways: Further research is needed to elucidate specific pathways, but it may affect redox processes or signal transduction.
Comparison with Similar Compounds
Uniqueness: Its combination of a thieno[2,3-d]pyrimidine core, chloro-substituted phenyl group, and acetamide functionality distinguishes it.
Similar Compounds: Related compounds include thieno[2,3-d]pyrimidines, acetamides, and chloro-substituted aromatics.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
Properties
CAS No. |
585552-97-2 |
---|---|
Molecular Formula |
C19H20ClN3O2S2 |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-5-23-18(25)16-11(3)12(4)27-17(16)22-19(23)26-9-15(24)21-14-8-13(20)7-6-10(14)2/h6-8H,5,9H2,1-4H3,(H,21,24) |
InChI Key |
MHNSFTOJVLNDDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C)SC(=C2C)C |
Origin of Product |
United States |
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